molecular formula C35H36N2O13 B1140804 Muraglitazar Acyl-beta-D-glucuronide CAS No. 875430-26-5

Muraglitazar Acyl-beta-D-glucuronide

Número de catálogo: B1140804
Número CAS: 875430-26-5
Peso molecular: 692.7 g/mol
Clave InChI: VLMNHAOSAKQBJM-WKRHDJAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar, a dual peroxisome proliferator-activated receptor-α/γ activator. This compound is primarily used in proteomics research and has a molecular formula of C35H36N2O13 with a molecular weight of 692.67 .

Mecanismo De Acción

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

this compound, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Análisis Bioquímico

Biochemical Properties

Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to this compound .

Cellular Effects

It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than this compound in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .

Métodos De Preparación

The preparation of Muraglitazar Acyl-beta-D-glucuronide involves synthetic routes that include acyl glucuronidation. This process typically involves the reaction of Muraglitazar with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability and yield of the product .

Análisis De Reacciones Químicas

Muraglitazar Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Muraglitazar Acyl-beta-D-glucuronide is extensively used in scientific research, particularly in the fields of:

Comparación Con Compuestos Similares

Muraglitazar Acyl-beta-D-glucuronide is similar to other acyl glucuronide metabolites such as Peliglitazar Acyl-beta-D-glucuronide. Both compounds are dual peroxisome proliferator-activated receptor-α/γ activators and undergo similar metabolic pathways. Peliglitazar Acyl-beta-D-glucuronide has greater stability in plasma compared to this compound .

Actividad Biológica

Muraglitazar Acyl-beta-D-glucuronide (M-AG) is a significant metabolite of Muraglitazar, a compound initially developed as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and γ. This article explores the biological activity of M-AG, focusing on its mechanisms of action, pharmacokinetics, biochemical pathways, and relevant research findings.

Target Receptors

M-AG primarily targets PPARα and PPARγ , which play crucial roles in regulating lipid and glucose metabolism. The activation of these receptors leads to various cellular responses that are beneficial in metabolic disorders.

Mode of Action

As a dual PPAR activator, M-AG modulates the expression of genes involved in metabolic processes. Specifically, PPARγ activation enhances insulin sensitivity by promoting glucose uptake and lipid storage in adipose tissue, while PPARα activation increases fatty acid oxidation in the liver.

Pharmacokinetics

M-AG undergoes extensive metabolism through acyl glucuronidation , where glucuronic acid is conjugated to Muraglitazar. This process is facilitated by enzymes such as uridine diphosphate glucuronosyltransferases (UGTs). The resultant M-AG is predominantly excreted via bile, constituting a significant fraction of the administered dose.

Biochemical Pathways

M-AG impacts several biochemical pathways:

  • Carbohydrate Metabolism : Enhances glucose tolerance and reduces plasma glucose levels.
  • Lipid Metabolism : Modulates lipid profiles by increasing fatty acid oxidation and decreasing triglyceride levels in the bloodstream .

Stability and Circulation

Research indicates that M-AG has lower plasma stability compared to its analog Peliglitazar Acyl-beta-D-glucuronide (P-AG). In human plasma studies, M-AG exhibited more rapid conversion to aglycon forms than acyl migration products, suggesting a faster metabolism that could influence its biological effects .

Case Studies

  • Clinical Observations : In clinical settings, M-AG was shown to improve oral glucose tolerance tests (OGTT), indicating its potential role in managing insulin resistance.
  • Animal Models : Studies on murine models demonstrated that varying dosages of M-AG could lead to different metabolic outcomes, highlighting the importance of dosage in therapeutic applications.

Comparative Analysis of Metabolites

MetaboliteStabilityMajor ActionCirculation LevelClinical Relevance
Muraglitazar AGLowInsulin sensitizationMinorPotential for diabetes treatment
Peliglitazar AGHighLipid modulationMajorGreater therapeutic index

Propiedades

Número CAS

875430-26-5

Fórmula molecular

C35H36N2O13

Peso molecular

692.7 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1

Clave InChI

VLMNHAOSAKQBJM-WKRHDJAJSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

SMILES isomérico

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

SMILES canónico

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC

Sinónimos

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.